

(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties

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Compound of Interest

Compound Name: (4-Phenyl-1,3-thiazol-2-yl)methanol

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An In-depth Technical Guide to **(4-Phenyl-1,3-thiazol-2-yl)methanol**: Properties, Synthesis, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, **(4-Phenyl-1,3-thiazol-2-yl)methanol**. We delve into its fundamental physicochemical properties, outline robust synthetic and characterization methodologies, and explore its established and potential biological activities. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of thiazole-based compounds for therapeutic applications.

Core Physicochemical and Structural Properties

(4-Phenyl-1,3-thiazol-2-yl)methanol is a small molecule featuring a central thiazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.

Chemical Identity

Property	Value	Source
IUPAC Name	(4-phenyl-1,3-thiazol-2-yl)methanol	PubChem
Molecular Formula	C ₁₀ H ₉ NOS	[1][2]
Molecular Weight	191.25 g/mol	[2][3][4]
CAS Number	33015-67-1	PubChem
PubChem CID	698895	[1]
SMILES	C1=CC=C(C=C1)C2=CSC(=N2)CO	[2]

Structural Representation

Caption: 2D structure of **(4-Phenyl-1,3-thiazol-2-yl)methanol**.

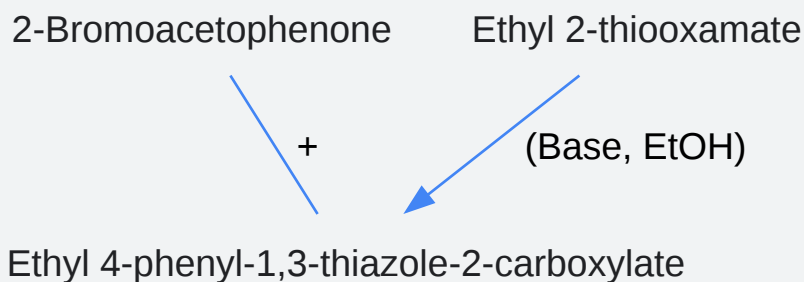
Synthesis and Structural Characterization

The synthesis of **(4-phenyl-1,3-thiazol-2-yl)methanol** can be approached through several routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.

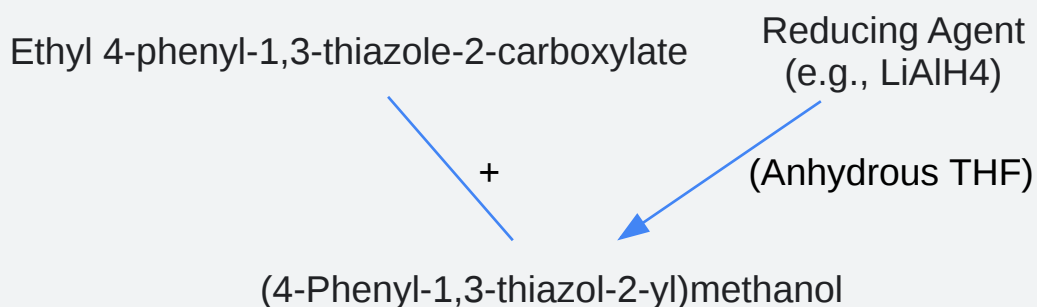
Synthetic Workflow

A plausible and efficient synthesis involves a two-step process starting from commercially available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired alcohol.

Step 1: Hantzsch Thiazole Synthesis



Step 2: Ester Reduction



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Caption: General two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of Ethyl Ester

This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to **(4-phenyl-1,3-thiazol-2-yl)methanol**. This method is adapted from analogous reductions of similar thiazole esters.^[5]

Materials:

- Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
- Lithium aluminum hydride (LiAlH₄), 2M solution in THF

- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Water (deionized)
- Argon or Nitrogen gas supply

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
- **Cooling:** Cool the stirred solution to 0 °C using an ice-water bath.
- **Addition of Reducing Agent:** Slowly add a 2M solution of lithium aluminum hydride in THF (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
 - **Causality Note:** The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH_4 and the ester, preventing side reactions and ensuring safety.
- **Reaction Monitoring:** Stir the resulting mixture under an inert argon atmosphere at 0 °C for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5 mL per gram of LiAlH_4 used) while maintaining the temperature at 0 °C. This is followed by the addition of ethyl acetate.
 - **Self-Validation:** The careful quenching neutralizes the excess reactive hydride. The formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.
- **Work-up:** Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all water.

- Isolation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **(4-phenyl-1,3-thiazol-2-yl)methanol**.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectral data are expected for **(4-phenyl-1,3-thiazol-2-yl)methanol**.

Technique	Expected Observations
¹ H NMR	* Aromatic Protons (Phenyl): Multiplets in the range of δ 7.3-7.9 ppm (5H). ^[5] * Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring. * Methylene Protons (-CH ₂ -): A singlet around δ 4.8 ppm (2H). ^[5] * Hydroxyl Proton (-OH): A broad singlet, exchangeable with D ₂ O.
¹³ C NMR	* Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. * Thiazole Carbons: Signals corresponding to C2, C4, and C5. * Methylene Carbon (-CH ₂ OH): A signal around δ 60-65 ppm.
IR (KBr)	* O-H Stretch: A broad band around 3200-3400 cm ⁻¹ (alcohol). * Aromatic C-H Stretch: Peaks around 3000-3100 cm ⁻¹ . * C=N Stretch (Thiazole): A characteristic absorption around 1600-1650 cm ⁻¹ .
Mass Spec. (EI)	* Molecular Ion (M ⁺): A peak at m/z = 191. * Key Fragments: Loss of H ₂ O (m/z = 173), loss of CH ₂ OH (m/z = 160).

Biological Activity and Therapeutic Potential

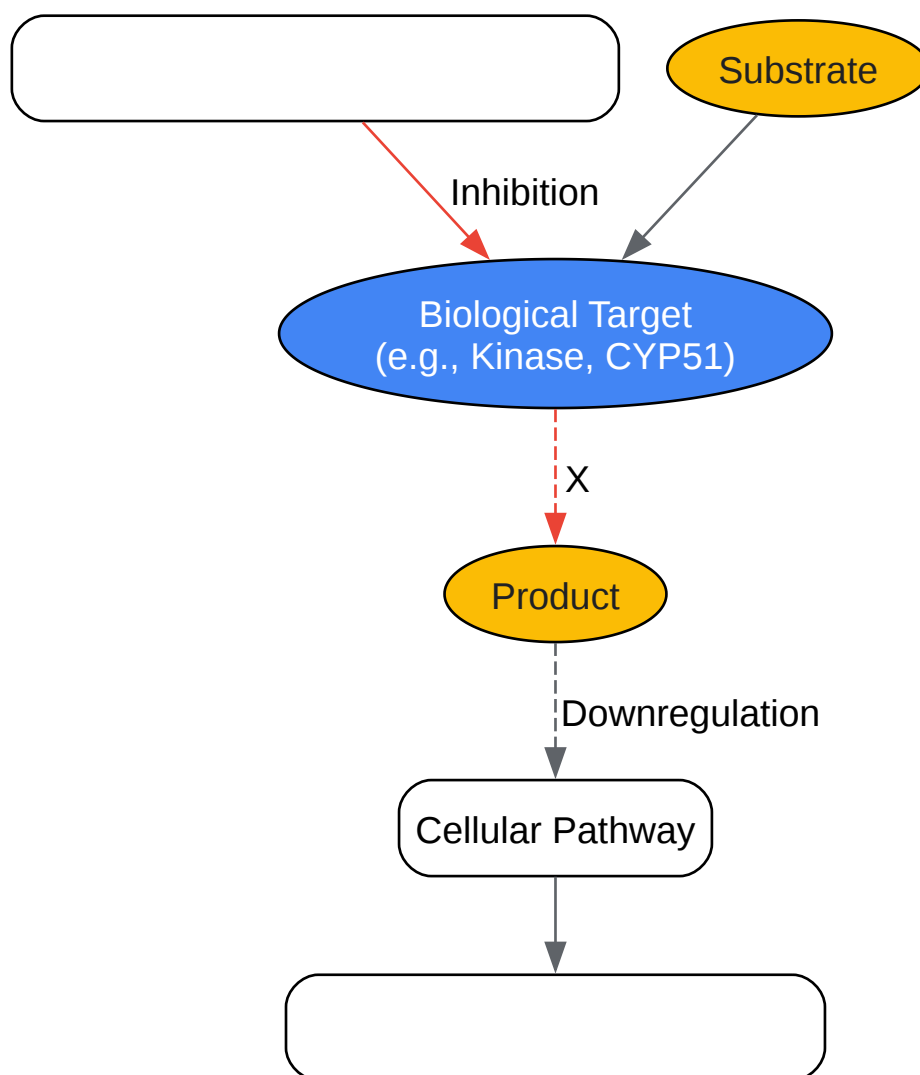
While specific studies on **(4-phenyl-1,3-thiazol-2-yl)methanol** are limited, the broader class of phenylthiazole derivatives exhibits a remarkable range of biological activities, making this compound a valuable scaffold for drug discovery.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Known Activities of Phenylthiazole Scaffolds

- **Antifungal Activity:** Many phenylthiazole derivatives are potent inhibitors of lanosterol 14 α -demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[\[9\]](#) This makes them attractive candidates for developing new antifungal agents to combat resistant pathogens.[\[9\]](#)
- **Anticancer Activity:** The thiazole moiety is present in several anticancer agents.[\[7\]](#) Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerases.[\[7\]](#) Recent studies have identified phenylthiazole derivatives that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in cancer therapy.[\[7\]](#)
- **Anti-inflammatory Activity:** Certain substituted thiazoles have demonstrated significant in vitro and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2) secretion.[\[6\]](#)
- **Antimicrobial and Anthelmintic Activity:** Phenylthiazole derivatives have been synthesized and tested against various bacterial strains and have shown significant antifungal and anthelmintic properties.[\[10\]](#)[\[11\]](#)

Potential Mechanism of Action (Conceptual)

As an intermediate or lead compound, **(4-phenyl-1,3-thiazol-2-yl)methanol** can be modified to interact with various biological targets. The diagram below illustrates a conceptual pathway where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.



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Caption: Conceptual mechanism of action for a phenylthiazole derivative.

Safety, Handling, and Storage

4.1. Hazard Identification Based on data for structurally related compounds, **(4-phenyl-1,3-thiazol-2-yl)methanol** should be handled with care. Potential hazards include:

- Harmful if swallowed.[4]
- Causes skin irritation.[4]
- Causes serious eye irritation.[4]

- May cause respiratory irritation.[4]

4.2. Recommended Precautions

- Engineering Controls: Use in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

(4-Phenyl-1,3-thiazol-2-yl)methanol is a versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological activities of the phenylthiazole scaffold make it a compound of high interest. Future research should focus on derivatizing the hydroxyl group to create libraries of esters, ethers, and other functionalized analogues for screening against a wide array of biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough investigation of its own intrinsic biological activity is also warranted.

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